3-(4H-1,4-Oxazocin-4-yl)propanenitrile
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Overview
Description
3-(4H-1,4-Oxazocin-4-yl)propanenitrile is a chemical compound with a unique structure that includes an oxazocin ring. This compound has garnered interest in various fields of scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4H-1,4-Oxazocin-4-yl)propanenitrile typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method includes the use of secondary amides with acyl chlorides under mild conditions, catalyzed by iridium . These methods offer good yields and broad substrate scope.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for scalability and efficiency. The use of microwave conditions has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-(4H-1,4-Oxazocin-4-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives.
Reduction: Formation of dihydro analogs.
Substitution: Reactions with sulfur ylides to form dihydropyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxone: For oxidation reactions.
Sulfur ylides: For substitution reactions.
Acyl chlorides: For condensation reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro analogs, and polysubstituted dihydropyrroles .
Scientific Research Applications
3-(4H-1,4-Oxazocin-4-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as antiviral and anticancer agents.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4H-1,4-Oxazocin-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction is often mediated by the oxazocin ring, which can form stable complexes with metal ions and other cofactors .
Comparison with Similar Compounds
Similar Compounds
3-(4-oxoquinazolin-3(4H)-yl)propanenitrile: Similar in structure but with a quinazolin ring instead of an oxazocin ring.
3-methyl-4-oxo-1,4-dihydroquinolin-3-ylpropanenitrile: Contains a quinolin ring and exhibits different biological activities.
Uniqueness
3-(4H-1,4-Oxazocin-4-yl)propanenitrile is unique due to its oxazocin ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Properties
CAS No. |
89462-55-5 |
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Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-(1,4-oxazocin-4-yl)propanenitrile |
InChI |
InChI=1S/C9H10N2O/c10-4-3-6-11-5-1-2-8-12-9-7-11/h1-2,5,7-9H,3,6H2 |
InChI Key |
YDPACWZUARGVLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=COC=C1)CCC#N |
Origin of Product |
United States |
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